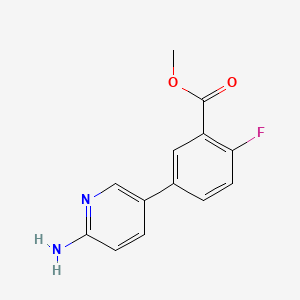

![molecular formula C7H6BrClN2 B578453 6-ブロモ-1H-ベンゾ[d]イミダゾール塩酸塩 CAS No. 1215206-73-7](/img/structure/B578453.png)

6-ブロモ-1H-ベンゾ[d]イミダゾール塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

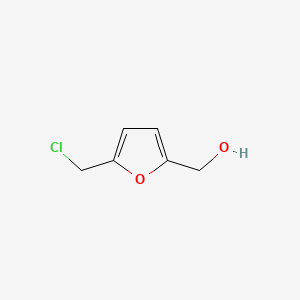

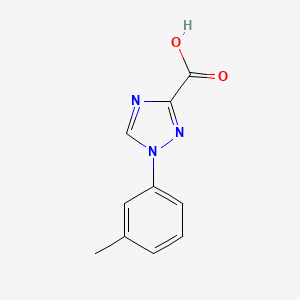

6-Bromo-1H-benzo[d]imidazole hydrochloride is a chemical compound with the CAS Number: 1215206-73-7 . It has a molecular weight of 233.49 . The IUPAC name for this compound is 5-bromo-1H-benzimidazole hydrochloride .

Synthesis Analysis

Imidazole, the core structure of 6-Bromo-1H-benzo[d]imidazole hydrochloride, was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . More complex heterocycles presenting the imidazole ring in their structure are described in the literature .Molecular Structure Analysis

The molecular structure of 6-Bromo-1H-benzo[d]imidazole hydrochloride is represented by the linear formula: C7H6BrClN2 . Imidazole, the core structure, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It shows both acidic and basic properties .科学的研究の応用

医薬品研究

6-ブロモ-1H-ベンゾ[d]イミダゾール塩酸塩を含むイミダゾール誘導体は、その治療の可能性から医薬品研究で広く使用されています。 それらは、抗腫瘍、抗ウイルス、抗菌特性を持つ新薬の開発における重要な構成要素として役立ちます .

化学合成

これらの化合物は、複雑な分子の作成のための合成化学においても重要です。 それらの汎用性により、分子の形成中に特定の結合を構築するために不可欠な位置選択的合成が可能になります .

作用機序

Target of Action

Imidazole derivatives, which include 6-bromo-1h-benzo[d]imidazole, have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It’s known that imidazole derivatives can block certain receptors or enzymes, leading to a reduced transcription of specific genes .

Biochemical Pathways

Imidazole derivatives have been found to inhibit the activity of key kinases such as egfr, her2, and cdk2 .

Pharmacokinetics

It’s known that imidazole compounds are generally highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Imidazole derivatives have been found to induce cell cycle arrest and apoptosis in certain types of cancer cells .

Action Environment

It’s known that the inhibiting behavior of benzimidazole derivatives can be influenced by energetic effect and blocking of the active surface atoms .

将来の方向性

Imidazole-based compounds, including 6-Bromo-1H-benzo[d]imidazole hydrochloride, have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . Therefore, future research may focus on exploring the potential applications of these compounds in various therapeutic areas.

特性

IUPAC Name |

6-bromo-1H-benzimidazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2.ClH/c8-5-1-2-6-7(3-5)10-4-9-6;/h1-4H,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFYSWUSRKXLSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682048 |

Source

|

| Record name | 6-Bromo-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-73-7 |

Source

|

| Record name | 1H-Benzimidazole, 6-bromo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[[3-(EthylaMino)propyl]aMino]Methyl]-4-quinolinol](/img/structure/B578377.png)

![(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid](/img/structure/B578378.png)

![Methyl 4,5,6,7-tetrahydrothieno[2,3-C]pyridine-2-carboxylate](/img/structure/B578381.png)